molecular formula C25H23N3O3 B15019100 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Número de catálogo: B15019100
Peso molecular: 413.5 g/mol
Clave InChI: KRKLIWZQEHVWOL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a bicyclic core structure with substituents at positions 2 (methyl), 3 (phenyl), and 8 (3,4-dimethoxyphenyl). The 3,4-dimethoxyphenyl group introduces electron-donating properties, which may influence solubility, reactivity, and bioactivity compared to analogs with alternative substituents .

Propiedades

Fórmula molecular

C25H23N3O3

Peso molecular

413.5 g/mol

Nombre IUPAC

8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H23N3O3/c1-15-24(16-7-5-4-6-8-16)25-26-14-19-20(28(25)27-15)11-18(12-21(19)29)17-9-10-22(30-2)23(13-17)31-3/h4-10,13-14,18H,11-12H2,1-3H3

Clave InChI

KRKLIWZQEHVWOL-UHFFFAOYSA-N

SMILES canónico

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC

Origen del producto

United States

Métodos De Preparación

The synthesis of 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Formation of the Quinazoline Ring: The pyrazole intermediate is then reacted with an anthranilic acid derivative under acidic or basic conditions to form the quinazoline ring.

    Substitution Reactions:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Análisis De Reacciones Químicas

8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using reagents like halogens, alkyl halides, or organometallic compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Aplicaciones Científicas De Investigación

8-(3,4-Dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]quinazolin-6(7H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with key analogs:

Structural Modifications and Substituent Effects

Compound Name Substituents (Positions) Key Features
8-(4-Fluorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 8: 4-fluorophenyl; 2: methyl; 3: phenyl Electron-withdrawing fluorine enhances metabolic stability but reduces polarity.
8-(2-thienyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 8: thienyl; 3: 4-fluorophenyl; 2: methyl Thienyl group introduces π-π stacking potential; fluorophenyl adds lipophilicity.
8,8-dimethyl-2-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 8,8: dimethyl; 2: 4-methoxyphenyl Dimethyl groups at C8 increase steric hindrance; methoxy enhances solubility.
Target Compound 8: 3,4-dimethoxyphenyl; 2: methyl; 3: phenyl Dual methoxy groups improve solubility and electron density at C6.

Physical and Spectral Properties

Property 8-(4-Fluorophenyl) Analog 8,8-Dimethyl-2-(4-methoxyphenyl) Target Compound (Inferred)
Melting Point Not reported 210–212°C Likely >200°C (polar groups)
Solubility Low (nonpolar substituents) Moderate (methoxy) High (dimethoxy)
¹H NMR (δ, ppm) Aromatic H: 7.2–8.1 CH₃: 1.23; OCH₃: 3.86 Expected OCH₃ peaks at ~3.8

Stability and Reactivity

  • Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound likely increases nucleophilicity at C8 compared to halogenated analogs, affecting reactivity in further functionalization.

Q & A

Q. What is an efficient synthetic route for 8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?

A regioselective, eco-friendly protocol involves reacting enaminone (derived from dimedone via formylation with DMF-DMA) with 3-amino-1H-pyrazole derivatives under ultrasonication in a water-ethanol (1:1) solvent system with KHSO₄ as a catalyst. Optimal yields (70–95%) are achieved at 60°C, with reaction progress monitored by TLC. Post-reaction, products are precipitated, washed with cold water, and purified via column chromatography (silica gel, 10% ethyl acetate:hexane) .

Q. Key Reaction Conditions

ParameterOptimal Value
SolventWater-Ethanol (1:1)
Temperature60°C
CatalystKHSO₄ (2 equiv)
Energy InputUltrasonication
PurificationColumn Chromatography

Q. How is structural characterization performed for this compound?

Comprehensive characterization employs:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 7.25 ppm for C2-H, δ 161.1 ppm for methoxy carbons) .
  • FT-IR : Identifies carbonyl stretches (1672 cm⁻¹ for C=O) and aromatic C=C bonds (1518 cm⁻¹) .
  • Mass Spectrometry (ESI) : Confirms molecular ion peaks (e.g., m/z 350.0 [MH⁺]) .
    Cross-validation with known analogs ensures accuracy .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazoloquinazoline synthesis be addressed?

Regioselectivity is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring direct cyclization to specific positions.
  • Solvent Polarity : Polar protic solvents (water-ethanol) stabilize intermediates, favoring 8,9-dihydro product formation over alternative isomers .
  • Catalytic Acid : KHSO₄ promotes protonation of the enaminone, steering reactivity toward pyrazole C3/N1 attack .

Q. What computational methods enhance reaction design for pyrazoloquinazoline derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity trends. Coupled with machine learning, these models optimize solvent systems, catalyst loading, and energy inputs (e.g., ultrasonication vs. microwave), reducing trial-and-error experimentation .

Q. How do structural modifications impact biological activity (e.g., GABAₐ receptor modulation)?

  • Electrophysiological Assays : Test compound effects on chloride ion flux in GABAₐ-transfected cells.
  • Molecular Docking : Identifies key interactions (e.g., hydrogen bonding with α1-subunit residues).
  • SAR Insights :
    • 8-Substituents : Nitro or methoxy groups enhance binding affinity.
    • 3-Phenyl Group : Hydrophobic interactions stabilize receptor-ligand complexes .

Q. Example Bioactivity Data

Modification (Position 8)GABAₐ EC₅₀ (µM)
-NO₂0.45
-OCH₃1.2
-Cl3.8

Q. How are analytical discrepancies resolved in complex reaction mixtures?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in diastereomeric mixtures.
  • HPLC-MS : Detects low-abundance byproducts (e.g., open-chain intermediates).
  • In Situ Monitoring : ReactIR tracks reaction progress in real time, identifying kinetic bottlenecks .

Methodological Considerations

Q. What safety protocols apply to handling this compound?

While specific hazard data are limited, general pyrazoloquinazoline precautions include:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Q. How can green chemistry principles be integrated into synthesis?

  • Solvent Replacement : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling : Recover KHSO₄ via aqueous extraction.
  • Energy Efficiency : Microwave-assisted reactions reduce time and energy vs. conventional heating .

Q. What are best practices for reproducibility in multi-step syntheses?

  • Standardized Protocols : Pre-dry solvents and reagents (e.g., molecular sieves for DMF).
  • Batch Control : Use identical reagent lots for critical steps (e.g., aminopyrazole derivatives).
  • Data Sharing : Publish full spectral datasets (NMR, IR) for cross-lab validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.